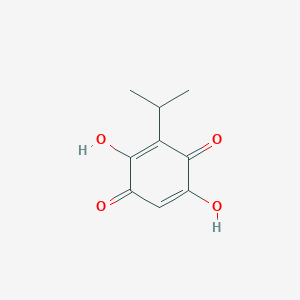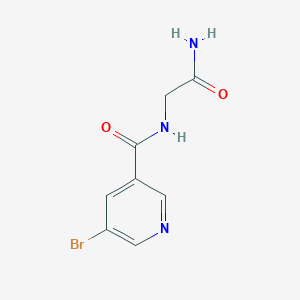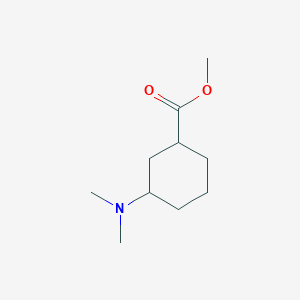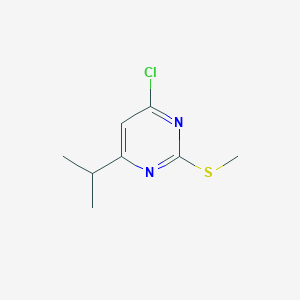
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are a group of organic compounds that are characterized by a fully conjugated cyclic dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of appropriate precursors. One common method involves the use of bromine and sulfuric acid to mediate the aromatization of diethyl succinoylsuccinate, followed by hydrolysis . Another approach includes the chemical modification of related quinone compounds to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as bromine and sulfuric acid.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield hydroquinones .
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: Quinone compounds, including this one, are used in the development of organic electronic materials due to their redox properties.
Biological Research: It is used in studies related to oxidative stress and cellular apoptosis, providing insights into the mechanisms of cell death.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular redox systems. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis, particularly in cancer cells. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular responses to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is unique due to its specific functional groups that confer distinct redox properties. These properties make it particularly effective in generating ROS and inducing apoptosis in cancer cells, which is a significant advantage in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-4(2)7-8(12)5(10)3-6(11)9(7)13/h3-4,10,13H,1-2H3 |
InChI-Schlüssel |
RNPDNVIAJWKEDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=O)C=C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)

![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)

![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)

